molecular formula C18H21N3O4S B5502761 N-环丁基-2-[(5-甲基-1,3-恶唑-4-基)羰基]-1,2,3,4-四氢异喹啉-7-磺酰胺

N-环丁基-2-[(5-甲基-1,3-恶唑-4-基)羰基]-1,2,3,4-四氢异喹啉-7-磺酰胺

货号 B5502761
分子量: 375.4 g/mol
InChI 键: SKTCUYAZLIAWQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves multistep reactions, including cyclization, sulfonation, and amidation processes. A common approach for synthesizing such compounds includes the Pummerer reaction, which facilitates intramolecular cyclization to yield tetrahydroisoquinoline derivatives with various substituents. For instance, the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been achieved through cyclization using the Pummerer reaction, further enhanced by the addition of Lewis acids like boron trifluoride diethyl etherate, showcasing the pivotal role of cyclization conditions and additives in optimizing yields and structural specificity (Saitoh et al., 2001).

Molecular Structure Analysis

The structural elucidation of such compounds is often achieved through techniques such as NMR spectroscopy and X-ray crystallography. These methods provide comprehensive insights into the molecular conformation, stereochemistry, and electronic structure, essential for understanding the compound's reactivity and potential interactions. For example, crystal structure analysis has been used to determine the configuration of similar tetrahydroisoquinoline derivatives, revealing insights into their stereochemical arrangement and electronic properties, which are crucial for their biological activity and chemical reactivity (Qingjian Liu et al., 2003).

科学研究应用

环化和多环亚胺的形成

研究表明,与N-环丁基-2-[(5-甲基-1,3-恶唑-4-基)羰基]-1,2,3,4-四氢异喹啉-7-磺酰胺在结构上类似的环烯磺酰胺的自由基环化可以产生稳定的双环和三环醛亚胺和酮亚胺。这些环化在形成具有不同环尺寸的稠合和螺环亚胺中起着重要的作用。这个过程涉及α-磺酰胺基自由基的最初形成,然后经过消除反应形成亚胺产物(Zhang 等,2013)

四氢喹唑啉酮衍生物的合成

四氢喹唑啉酮衍生物的合成,可能涉及与所讨论化合物类似的化合物,已经通过各种环化方法实现。这些方法包括迈克尔加成后接分子内亲核取代,从而生产高度官能化的四氢喹唑啉酮。这个过程对于合成具有潜在治疗应用的新型杂环化合物至关重要(Dalai 等,2006)

串联 Pummerer/Mannich 环化级联

涉及与所讨论的磺酰胺在结构上相关的α-亚磺酰胺的串联 Pummerer/Mannich 环化级联已被用于制备氮杂杂环。该方法特别适合组装复杂天然产物骨架,包括最初的 Pummerer 反应,然后是所得 N-酰亚胺离子的环化(Padwa 等,2002)

作用机制

The mechanism of action would depend on the specific biological activity of the compound. For example, some oxazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .

属性

IUPAC Name

N-cyclobutyl-2-(5-methyl-1,3-oxazole-4-carbonyl)-3,4-dihydro-1H-isoquinoline-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-17(19-11-25-12)18(22)21-8-7-13-5-6-16(9-14(13)10-21)26(23,24)20-15-3-2-4-15/h5-6,9,11,15,20H,2-4,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTCUYAZLIAWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)N2CCC3=C(C2)C=C(C=C3)S(=O)(=O)NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。